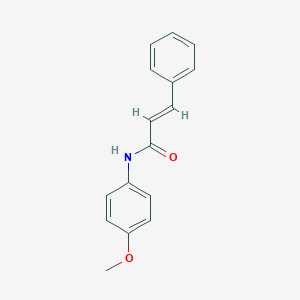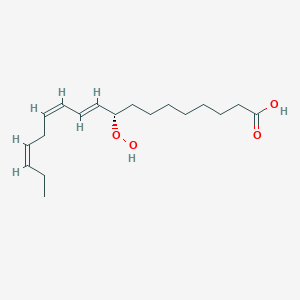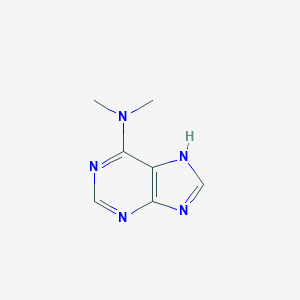![molecular formula C20H16FN5O4 B021718 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-74-8](/img/structure/B21718.png)
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes in the body, including neurotransmission, inflammation, and immune response. The adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用机制
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 works by blocking the adenosine A2A receptor, which is involved in several physiological processes in the body. By inhibiting the receptor, this compound 58261 can modulate neurotransmission, reduce inflammation, and alter immune response. The exact mechanism of action of this compound 58261 is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and physiological effects:
This compound 58261 has been shown to have several biochemical and physiological effects in the body. In the brain, this compound 58261 can modulate dopamine release and reduce the side effects of levodopa in Parkinson's disease. In peripheral tissues, this compound 58261 can reduce inflammation and alter immune response, suggesting its potential as an anti-inflammatory and immunomodulatory agent. This compound 58261 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects in various diseases.
实验室实验的优点和局限性
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has several advantages for use in lab experiments. It is a potent and selective adenosine A2A receptor antagonist, which allows for precise modulation of the receptor's activity. It is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, this compound 58261 has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations should be considered when designing experiments using this compound 58261.
未来方向
There are several future directions for research on 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261. One area of interest is its potential therapeutic applications in other diseases, such as Alzheimer's disease, multiple sclerosis, and stroke. Another area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound 58261 and its effects on intracellular signaling pathways and gene expression.
合成方法
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the molecule from its constituent parts. Enzymatic synthesis, on the other hand, involves using enzymes to catalyze specific chemical reactions in the synthesis process. Both methods have been used successfully to produce this compound 58261 in high yields and purity.
科学研究应用
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound 58261 has been shown to improve motor function and reduce the side effects of levodopa, a commonly used medication for the treatment of Parkinson's disease. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of the disease. In cancer, this compound 58261 has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anti-cancer agent.
属性
| 102212-74-8 | |
分子式 |
C20H16FN5O4 |
分子量 |
409.4 g/mol |
IUPAC 名称 |
9-[(4-fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C20H16FN5O4/c1-4-5-13-16(27)25(10-11-6-8-12(21)9-7-11)19-22-15-14(26(19)17(13)28)18(29)24(3)20(30)23(15)2/h1,6-9,27H,5,10H2,2-3H3 |
InChI 键 |
XIKDGYHJSKJGTG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
同义词 |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-[(4-fluorophenyl)methyl]-6-hydroxy-1,3-dimethyl-7-(2-propynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


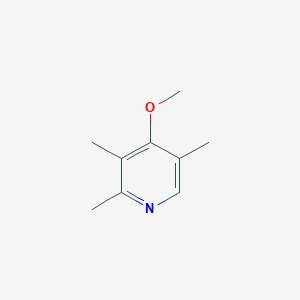
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
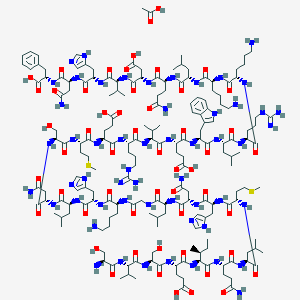
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
